molecular formula C14H16O3 B2906781 trans-2-Benzoylcyclohexane-1-carboxylic acid CAS No. 3586-84-3

trans-2-Benzoylcyclohexane-1-carboxylic acid

Cat. No.: B2906781
CAS No.: 3586-84-3
M. Wt: 232.279
InChI Key: FLPQLUGZLPSVOG-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-Benzoylcyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C₁₄H₁₆O₃. It is known for its unique structure, which includes a benzoyl group attached to a cyclohexane ring with a carboxylic acid functional group. This compound is used in various chemical and industrial applications due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Benzoylcyclohexane-1-carboxylic acid typically involves the Friedel-Crafts acylation of cyclohexanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the cyclohexanone to form the desired product. The reaction conditions usually involve maintaining a low temperature to control the reactivity and prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography helps in obtaining high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: trans-2-Benzoylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-2-Benzoylcyclohexane-1-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

    trans-2-Benzoylcyclohexane-1-ol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    trans-2-Benzoylcyclohexane-1-methanol: Contains a methanol group instead of a carboxylic acid.

    trans-2-Benzoylcyclohexane-1-amine: Contains an amine group instead of a carboxylic acid.

Uniqueness: trans-2-Benzoylcyclohexane-1-carboxylic acid is unique due to its combination of a benzoyl group and a carboxylic acid functional group, which provides distinct reactivity and stability compared to its analogs. This uniqueness makes it valuable in various chemical and industrial applications .

Properties

IUPAC Name

(1R,2R)-2-benzoylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-3,6-7,11-12H,4-5,8-9H2,(H,16,17)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPQLUGZLPSVOG-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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